molecular formula C12H13N3O3S2 B14149990 N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide) CAS No. 71119-13-6

N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide)

Cat. No.: B14149990
CAS No.: 71119-13-6
M. Wt: 311.4 g/mol
InChI Key: UTTXCVWQZVYQRZ-UHFFFAOYSA-N
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Description

N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide) is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide) typically involves the reaction of N-acetyl-sulfanilic acid with 4-methyl-thiazol-2-ylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is often emphasized to improve yield, purity, and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

N-[4-[(4-methyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-8-7-19-12(13-8)15-20(17,18)11-5-3-10(4-6-11)14-9(2)16/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTXCVWQZVYQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031968
Record name N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-13-6
Record name N-acetyl-sulfanilic acid-(4-methyl-thiazol-2-ylamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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